molecular formula C13H9N3O4 B5714339 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole

2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B5714339
M. Wt: 271.23 g/mol
InChI Key: SWVKTTPIOXHLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole, also known as Furoxan, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. Furoxan is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner, making it an important tool in various biological studies.

Mechanism of Action

2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole releases NO in a controlled manner, which activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has been shown to activate the NO-cGMP pathway, leading to its various biological effects.
Biochemical and Physiological Effects:
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has also been shown to have neuroprotective effects and has been used in studies related to neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has several advantages in laboratory experiments, including its ability to release NO in a controlled manner, its stability, and its ease of synthesis. However, 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole also has some limitations, including its potential toxicity, its short half-life, and its sensitivity to pH and temperature.

Future Directions

The potential applications of 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole in various fields of research are vast, and several future directions can be explored. 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole can be used as a tool in studies related to cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole derivatives with improved pharmacological properties can be explored. The use of 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole in combination with other drugs can also be investigated to enhance its therapeutic potential.
Conclusion:
In conclusion, 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole is a unique compound that has gained significant attention in the field of medicinal chemistry due to its ability to release NO in a controlled manner. 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has been extensively used in various scientific studies and has shown promising results in various biological processes. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of nitric oxide with furfuryl alcohol or the reaction of nitric oxide with 2-methyl-3-nitrophenol. However, the most common method of synthesis involves the reaction of furfuryl alcohol with 2-methyl-3-nitrophenyl isocyanate in the presence of a base. The reaction produces 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole as a yellow crystalline solid.

Scientific Research Applications

2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has been extensively used in various scientific studies due to its ability to release NO in a controlled manner. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has been used as a NO donor in studies related to cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-(furan-2-yl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c1-8-9(4-2-5-10(8)16(17)18)12-14-15-13(20-12)11-6-3-7-19-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVKTTPIOXHLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5567790

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